molecular formula C12H14N4O2 B8402087 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide

Cat. No.: B8402087
M. Wt: 246.27 g/mol
InChI Key: JOXUIVATJIYHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzohydrazide is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

3-methoxy-4-(4-methylimidazol-1-yl)benzohydrazide

InChI

InChI=1S/C12H14N4O2/c1-8-6-16(7-14-8)10-4-3-9(12(17)15-13)5-11(10)18-2/h3-7H,13H2,1-2H3,(H,15,17)

InChI Key

JOXUIVATJIYHBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C(=O)NN)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate (1.25 g) in methanol (60 mL) was added 20% palladium hydroxide-carbon (50% wet, 250 mg) and the mixture was hydrogenated at an intermediate pressure (3.8 atm) for two hours and 30 minutes. The palladium-carbon was removed by filtration through celite. The filtrate was concentrated under reduced pressure to obtain 826 mg of the title compound. The property values of the compound are as follows.
Name
benzyl N′-[3-methoxy-4-(4-methylimidazol-1-yl)benzoyl]hydrazinecarboxylate
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
250 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (5 g) in THF (60 mL) was added N,N′-carbonyldiimidazole (6.98 g) at room temperature, and the mixture was stirred at room temperature for 1 hr. The reaction mixture was cooled to −10° C., hydrazine monohydrate (10.44 mL) was added, and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, and water was added. The precipitated solid was collected by filtration to give the title compound (0.70 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
6.98 g
Type
reactant
Reaction Step Two
Quantity
10.44 mL
Type
reactant
Reaction Step Three

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